Benzoyl disulfide Benzoyl disulfide
Brand Name: Vulcanchem
CAS No.: 644-32-6
VCID: VC1959539
InChI: InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
SMILES: C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2
Molecular Formula: C14H10O2S2
Molecular Weight: 274.4 g/mol

Benzoyl disulfide

CAS No.: 644-32-6

Cat. No.: VC1959539

Molecular Formula: C14H10O2S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl disulfide - 644-32-6

CAS No. 644-32-6
Molecular Formula C14H10O2S2
Molecular Weight 274.4 g/mol
IUPAC Name S-benzoylsulfanyl benzenecarbothioate
Standard InChI InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
Standard InChI Key YYWLHHUMIIIZDH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2
Melting Point 134.5 °C

Chemical Identity and Structure

Benzoyl disulfide, also known as dibenzoyl disulfide, is an organic compound with the molecular formula C₁₄H₁₀O₂S₂ and a molecular weight of 274.358 g/mol . Its structure consists of two benzoyl groups (C₆H₅CO-) connected by a disulfide (-S-S-) bridge.

ParameterValue
IUPAC NameS-benzoylsulfanyl benzenecarbothioate
Chemical FormulaC₁₄H₁₀O₂S₂
Molecular Weight274.358 g/mol
CAS Registry Number644-32-6
European Community (EC) Number211-413-2
UNIIXO5F8186C4
InChIKeyYYWLHHUMIIIZDH-UHFFFAOYSA-N

The molecular structure features two phenyl rings attached to carbonyl groups, which are in turn connected by a disulfide linkage. This arrangement gives the compound its distinctive chemical reactivity and properties .

Physical and Chemical Properties

Benzoyl disulfide exists as a solid at room temperature. Its physical and chemical characteristics make it relevant for various applications in synthetic chemistry and industrial processes.

PropertyDescription
Physical StateSolid
Crystal StructureAvailable in crystallographic databases (CCDC Number: 229545)
StabilitySensitive to heat; decomposes at elevated temperatures
ReactivityReactive disulfide bond; participates in various chemical transformations
SolubilityPoorly soluble in water; soluble in organic solvents

The disulfide bond (-S-S-) is a key feature determining the compound's reactivity. This bond can undergo various transformations including reduction, oxidation, and exchange reactions with other sulfur-containing compounds .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of benzoyl disulfide, with the most common method involving the reaction of benzoyl chloride with sulfide or disulfide species.

Classical Synthesis from Benzoyl Chloride

The traditional preparation method involves the reaction of benzoyl chloride with hydrogen sulfide or its derivatives:

"A solution of 315 g (4.76 moles) of potassium hydroxide in 3150 ml of commercial absolute ethanol is prepared with mechanical stirring in a 5-l three-necked round-bottomed flask. The flask is fitted with a 500-ml dropping funnel and a gas inlet tube extending to the bottom of the flask, and hydrogen sulfide is passed in through the inlet tube with stirring until the solution is saturated and no longer gives an alkaline reaction with phenolphthalein. The mixture is cooled to 10–15° by means of an ice bath, and 346.5 g (2.46 moles) of redistilled benzoyl chloride is introduced dropwise with stirring while the temperature is kept below 15°."

The reaction proceeds through the formation of thiobenzoic acid intermediates, which are subsequently oxidized to form the disulfide bond:

Reaction StepConditions
H₂S saturationRoom temperature, until solution becomes neutral
Addition of benzoyl chloride10-15°C, dropwise addition with stirring
Filtration of KClUsing Büchner funnel
Oxidation with iodine10-15°C, until slight excess (indicated by faint coloration)
Product isolationFiltration, washing with ethanol and water

The crude benzoyl disulfide can be further purified through recrystallization from suitable solvents .

Alternative Synthesis Methods

Benzoyl disulfide has also been synthesized through other routes:

  • Reaction of benzoyl chloride with alkali metal disulfides or polysulfides

  • Oxidation of thiobenzoic acid using appropriate oxidizing agents

  • Exchange reactions involving other disulfides

These alternative methods vary in yield, purity, and practicality depending on the specific requirements and available starting materials .

Applications and Uses

Benzoyl disulfide finds applications in various fields, primarily due to its reactive disulfide functionality.

Chemical Synthesis

In organic synthesis, benzoyl disulfide serves as:

  • A source of benzoylthio groups in various transformation reactions

  • A precursor for the preparation of other sulfur-containing compounds

  • A reagent for disulfide exchange reactions

Research Applications

In research settings, benzoyl disulfide has been investigated for:

  • Studies of disulfide bond reactivity

  • Development of novel synthetic methodologies

  • Exploration of sulfur-containing functional materials

Safety AspectInformation
Acute EffectsMay cause irritation to skin, eyes, and respiratory system
Handling PrecautionsUse appropriate personal protective equipment; avoid inhalation or contact
StorageStore in a cool, dry place away from incompatible materials
DisposalDispose according to local regulations for chemical waste

Comprehensive toxicological data for benzoyl disulfide is limited in publicly available scientific literature, suggesting the need for further studies in this area .

Structural Comparison with Related Compounds

Benzoyl disulfide belongs to a family of organosulfur compounds that include structurally related molecules with similar chemical properties.

CompoundMolecular FormulaKey Structural Difference
Benzoyl disulfideC₁₄H₁₀O₂S₂Two benzoyl groups connected by a disulfide bond
Dibenzyl disulfideC₁₄H₁₄S₂Two benzyl groups connected by a disulfide bond
Benzoyl benzyl disulfideC₁₄H₁₂OS₂One benzoyl and one benzyl group connected by a disulfide bond
Dibenzoic anhydrideC₁₄H₁₀O₃Two benzoyl groups connected by an oxygen atom

Understanding these structural relationships provides insight into the chemical behavior and potential applications of benzoyl disulfide .

Research Developments and Future Directions

  • Development of improved synthetic methodologies with higher yields and selectivity

  • Exploration of catalytic applications in organic transformations

  • Investigation of potential biological activities

  • Application in materials science, particularly in stimuli-responsive polymers

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